Lucidin - 478-08-0

Lucidin

Catalog Number: EVT-274379
CAS Number: 478-08-0
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lucidin, chemically known as 1,3-dihydroxy-2-hydroxymethylanthraquinone, is a natural anthraquinone derivative predominantly found in the roots of Rubia tinctorum L. (commonly known as madder root) [, , , , , , , , ]. This plant has a long history of use as a natural dye source and in traditional medicine [, , , , ]. Lucidin is often found alongside other anthraquinones like alizarin and ruberythric acid [, , , ]. While structurally similar to alizarin, lucidin possesses a hydroxymethyl group at the C2 position, distinguishing its chemical properties and biological activity [, ]. Lucidin has garnered significant attention in scientific research, primarily due to its genotoxic and mutagenic properties, making it a subject of interest in the fields of toxicology, carcinogenesis, and DNA damage research [, , , , ].

Future Directions
  • Structure-Activity Relationship Studies: Further investigations into how modifications to the lucidin structure affect its genotoxic and mutagenic potential could lead to a better understanding of the key structural features responsible for its activity []. This knowledge could help in the design of safer anthraquinone-based compounds.
  • Human Health Risk Assessment: While lucidin is carcinogenic in rodents, its relevance to human cancer risk remains unclear. More research is needed to determine the levels of human exposure to lucidin from sources like food and traditional medicines and to accurately assess the potential risks associated with its consumption [, ].
  • Development of Biomarkers: Identifying specific and sensitive biomarkers of lucidin exposure and DNA damage could help in the early detection of potential health risks associated with lucidin exposure in humans [].
  • Exploration of Therapeutic Applications: While lucidin itself is genotoxic, further investigation into its derivatives and their potential therapeutic applications, particularly in the context of cancer and infectious diseases, could yield promising results []. Specifically, understanding the structure-activity relationship could help in designing derivatives with a better safety profile.
  • Sustainable Production: Exploring alternative and sustainable methods for producing lucidin, such as through plant cell and tissue culture, could help meet the demands of research and potentially reduce the reliance on traditional extraction methods, which can have environmental impacts [, ].

Lucidin-3-O-primeveroside (LuP)

Compound Description: Lucidin-3-O-primeveroside (LuP) is a naturally occurring anthraquinone glycoside found in madder root (Rubia tinctorum L.). It is a prodrug that is metabolized to the more biologically active compound, lucidin. LuP is known to be carcinogenic in the kidney and liver of rats [ [] ].

Relevance: LuP is a glycosylated form of lucidin, with a primeverose sugar moiety attached to the 3-hydroxyl group. This structural difference affects its bioavailability and metabolic fate. LuP itself is not genotoxic, but its metabolite, lucidin, is [ [] ].

Ruberythric Acid

Compound Description: Ruberythric acid is another major anthraquinone glycoside found in madder root, alongside lucidin-3-O-primeveroside. Like LuP, it is also hydrolyzed to its aglycone form, alizarin, which is a potent dye [ [] ].

Relevance: While structurally similar to LuP, ruberythric acid yields a different aglycone, alizarin, upon hydrolysis. Both compounds are important for madder's dyeing properties, but their biological activities differ significantly. Research suggests that while both ruberythric acid and LuP have high affinity for wool, the former might have a higher adsorption capacity [ [] ].

Alizarin

Compound Description: Alizarin is the aglycone of ruberythric acid and a prominent red dye component of madder root [ [] ]. Unlike lucidin, alizarin exhibits low mutagenic and carcinogenic risks in humans [ [] ].

Relevance: Alizarin shares the anthraquinone core structure with lucidin but lacks the hydroxymethyl group at position 2. This structural difference contributes to their contrasting biological activities. A study focusing on the carcinogenicity of alizarin and rubiadin in rats, a medium-term multi-organ carcinogenesis bioassay, showed that although alizarin could increase renal preneoplastic lesions, its carcinogenic potential was weaker than rubiadin [ [] ].

Rubiadin

Compound Description: Rubiadin is a metabolite of lucidin-3-O-primeveroside and exhibits genotoxic properties. It is suggested to play a key role in madder color-induced carcinogenicity [ [] ].

Nordamnacanthal

Compound Description: Nordamnacanthal is an oxidation product of lucidin and is considered non-mutagenic [ [] ]. It is often found in madder root extracts after hydrolysis of glycosides [ [] ].

Xanthopurpurin

Compound Description: Xanthopurpurin is a breakdown product of lucidin formed under acidic conditions, often encountered during textile back extraction processes [ [] ].

Relevance: Structurally, xanthopurpurin is similar to alizarin, differing only in the position of one hydroxyl group. This similarity can complicate the analysis of historical textiles due to their comparable properties [ [] ].

Lucidin-N2-2'-deoxyguanosine (Luc-N2-dG)

Compound Description: Luc-N2-dG is a DNA adduct formed by the covalent binding of lucidin to the N2 position of guanine bases in DNA [ [] [] [] ].

Lucidin-N6-2'-deoxyadenosine (Luc-N6-dA)

Compound Description: Luc-N6-dA is another DNA adduct formed by the reaction of lucidin with the N6 position of adenine bases in DNA [ [] [] [] ].

1,3-dihydroxyanthraquinone

Compound Description: This compound represents the basic core structure of lucidin without any substitutions. Studies on the structure-mutagenicity relationships of anthraquinones suggest that 1,3-dihydroxyanthraquinones with a methyl or hydroxylmethyl group at carbon 2 exhibit the greatest mutagenic activity [ [] ].

Source

Lucidin is predominantly extracted from Rubia tinctorum, which has been utilized for centuries in traditional dyeing processes. The plant contains various anthraquinone derivatives, with lucidin being one of the key components responsible for its characteristic color.

Classification

Lucidin belongs to the class of compounds known as anthraquinones, which are characterized by a three-ring structure that includes two benzene rings and a central quinone moiety. This class of compounds is widely studied for their pharmacological properties and applications in dyeing.

Synthesis Analysis

Methods

The synthesis of lucidin can be approached through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves solvent extraction techniques where the roots of Rubia tinctorum are treated with solvents such as methanol or ethanol to isolate lucidin.

In terms of synthetic methods, several studies have reported on the total synthesis of lucidin through multi-step organic reactions. For instance, one reported method involves the use of high-performance liquid chromatography (HPLC) for purification and analysis during the synthesis process .

Technical Details

The extraction process often employs techniques such as ultrasound-assisted extraction or maceration to enhance yield. In synthetic routes, reactions may include steps like oxidation, reduction, and cyclization to construct the anthraquinone framework.

Molecular Structure Analysis

Structure

Lucidin has a complex molecular structure characterized by its anthraquinone core. The chemical formula for lucidin is C15H10O5, indicating that it contains 15 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms. The structure features hydroxyl groups that contribute to its solubility and reactivity.

Data

The molecular weight of lucidin is approximately 270.24 g/mol. Its structural representation highlights the presence of hydroxyl groups at specific positions on the anthraquinone skeleton, influencing its chemical behavior and interactions.

Chemical Reactions Analysis

Reactions

Lucidin participates in various chemical reactions typical of anthraquinones, including reduction reactions that can convert it into other derivatives or aglycones. For instance, lucidin can undergo hydrolysis to yield lucidin primeveroside, a glycoside form that is more soluble in water .

Technical Details

In laboratory settings, lucidin can be analyzed using chromatographic techniques such as HPLC or liquid chromatography coupled with mass spectrometry (LC-MS). These methods allow for the identification and quantification of lucidin in complex mixtures .

Mechanism of Action

Process

The biological activity of lucidin has been investigated in various studies focusing on its potential anticancer properties. Research indicates that lucidin can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Data

Studies utilizing LC-MS have shown that lucidin forms specific DNA adducts during metabolic processes, which may contribute to its biological effects . The interaction between lucidin and DNA highlights its potential role in influencing genetic material.

Physical and Chemical Properties Analysis

Physical Properties

Lucidin appears as a reddish-brown crystalline solid with a melting point around 200 °C. It is soluble in organic solvents such as methanol and ethanol but exhibits limited solubility in water due to its hydrophobic nature.

Chemical Properties

Lucidin's reactivity is influenced by its hydroxyl groups, allowing it to participate in various chemical transformations. It can undergo oxidation to form reactive intermediates that may interact with biological macromolecules.

Relevant Data or Analyses

Analytical methods such as UV-Vis spectroscopy reveal absorption maxima typical for anthraquinones, further confirming its identity and purity during experimental procedures .

Applications

Scientific Uses

Lucidin has several applications in scientific research:

  • Dyeing: Historically used as a natural dye in textiles.
  • Pharmacology: Investigated for its anticancer properties and potential use in developing therapeutic agents.
  • Biochemistry: Studied for its interactions with DNA and potential implications in cancer research.
Biosynthesis and Natural Occurrence of Lucidin in Plant Systems

Biosynthetic Pathways of Anthraquinones in Rubia Species

Lucidin (1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone) arises through the shikimate-o-succinylbenzoate pathway, a specialized route dominant in Rubiaceae plants like Rubia tinctorum and R. cordifolia [5] [9]. The pathway initiates with the condensation of isochorismic acid (shikimate pathway derivative) and α-ketoglutarate, forming o-succinylbenzoic acid (OSB). OSB undergoes activation to OSB-CoA, followed by cyclization to yield the basic anthraquinone scaffold, 1,4-dihydroxy-2-naphthoic acid (DHNA) [5] [7]. Subsequent modifications include:

  • Decarboxylation: DHNA loses CO₂ to form naphthoquinone intermediates.
  • Oxidative modifications: Introduction of additional hydroxyl groups via cytochrome P450-dependent monooxygenases.
  • C-2 hydroxymethylation: A critical branch point where lucidin-specific alkylation occurs, differentiating it from structural analogs like alizarin or rubiadin [5] [9].

Enzymatic studies confirm that O-methyltransferases (OMTs) and oxidoreductases further diversify anthraquinone profiles. For example, lucidin synthesis requires a 2-hydroxymethylase absent in alizarin biosynthesis [9].

Table 1: Key Intermediates and Enzymes in Anthraquinone Biosynthesis

IntermediateEnzyme InvolvedProduct FormedRole in Lucidin Synthesis
Isochorismic acidIsochorismate synthaseo-Succinylbenzoic acid (OSB)Pathway initiation
OSB-CoAOSB-CoA ligaseOSB- Coenzyme A thioesterCyclization substrate
1,4-DHNADHNA synthase1,4-Dihydroxy-2-naphthoic acidCore anthraquinone precursor
Decarboxylated naphthoquinoneDecarboxylase1,4-NaphthoquinoneScaffold for oxidation
Hydroxymethylated intermediate2-HydroxymethyltransferaseLucidin aglyconeDirect precursor to lucidin

Role of Glycosylation in Lucidin Primeveroside Formation

In intact Rubia roots, lucidin exists predominantly as lucidin primeveroside (LuP), a glycoside where lucidin aglycone is β-linked to the disaccharide primeverose (6-O-β-D-xylopyranosyl-D-glucopyranose) [4] [9]. Glycosylation serves two critical biological functions:

  • Toxicity Mitigation: Lucidin aglycone exhibits mutagenicity and DNA-damaging properties. Glycosylation converts it into a stable, non-toxic storage form [5] [7].
  • Solubilization and Compartmentalization: The hydrophilic primeveroside moiety facilitates vacuolar sequestration, minimizing cellular damage [4] [9].

The glycosylation reaction is catalyzed by UDP-glycosyltransferases (UGTs), specifically recognizing lucidin aglycone and UDP-primeverose. LuP accumulation is tissue-specific, concentrated in root cortical cells and vacuoles [9]. Activation of stored LuP occurs via endogenous β-primeverosidases, which hydrolyze the glycosidic bond upon tissue damage (e.g., herbivory or mechanical wounding). This enzyme exhibits strict aglycon specificity for lucidin and sugar moiety specificity for primeverose [9]:

graph LRA[Lucidin Aglycone] -->|UGT-mediated glycosylation| B[Lucidin Primeveroside LuP]B -->|Compartmentalization| C[Vacuolar Storage]C -->|Tissue Damage| D[β-Primeverosidase Activation]D --> E[Free Lucidin + Primeverose]

Table 2: Glycosylation Enzymes Involved in Lucidin Metabolism

EnzymeSubstrate SpecificityReaction CatalyzedLocalization
UDP-PrimeverosyltransferaseLucidin aglycone, UDP-primeveroseLucidin → Lucidin primeveroside (LuP)Endoplasmic reticulum
β-PrimeverosidaseLucidin primeveroside (LuP)Hydrolysis to lucidin + primeveroseCytoplasm/Vacuole
β-Glucosidase (non-specific)Various glycosidesLow activity on LuPUbiquitous

Comparative Analysis of Lucidin Distribution in Rubia tinctorum vs. Rubia cordifolia

While both species synthesize lucidin derivatives, their quantitative profiles and tissue distribution differ significantly:

  • Rubia tinctorum (Dyer’s Madder):
  • Contains lucidin primeveroside (LuP) as the dominant lucidin form (≥60% of total anthraquinones in roots) [4] [9].
  • Minor constituents include free lucidin, alizarin primeveroside (ruberythric acid), and purpurin [4] [5].
  • Hairy root cultures show LuP profiles mirroring intact plants, confirming genetic stability in biosynthesis [9].

  • Rubia cordifolia (Indian Madder):

  • Produces lower lucidin concentrations but higher levels of ruberythric acid (alizarin glycoside) and mollugin [2] [8].
  • Lucidin exists as both primeveroside and alternative glycosides (e.g., glucosides), indicating species-specific glycosyltransferase activity [5].
  • Transgenic cultures expressing rolA oncogene boost total anthraquinones (874 mg/L) but favor ruberythric acid over lucidin derivatives [8].

Biotechnological interventions highlight metabolic divergence: rolB gene expression in R. cordifolia elevates anthraquinones generally, whereas rolA specifically upregulates ruberitrinic acid biosynthesis (a carboxylated anthraquinone glycoside) [8].

Table 3: Anthraquinone Profiles in Rubia Species

CompoundR. tinctorum (Roots)R. cordifolia (Roots)R. cordifolia (rolA-transformed Callus)
Lucidin primeveroside40–65 mg/g dry weight5–15 mg/g dry weight<5 mg/g dry weight
Alizarin primeveroside10–20 mg/g dry weight30–50 mg/g dry weight600–800 mg/L (culture)
Free LucidinTraceTraceNot detected
Purpurin5–10 mg/g dry weight<2 mg/g dry weightTrace
Mollugin<1 mg/g dry weight8–12 mg/g dry weightNot quantified

Environmental and Cultivation Factors Influencing Lucidin Yield

Lucidin accumulation responds dynamically to abiotic stressors, soil properties, and cultivation techniques:

  • Temperature and Light:
  • Optimal root biomass and anthraquinone yields occur at 18–22°C. Temperatures >28°C suppress lucidin pathway genes (F3'H, OMT) while inducing heat-shock proteins [6] [10].
  • Photoperiod intensity >75 μmol m⁻² s⁻¹ enhances anthraquinone glycosides by 30–40% in R. tinctorum hairy roots, but continuous light degrades lucidin [9] [10].

  • Soil and Water Management:

  • Well-drained loamy soils (pH 6.0–6.5) with high organic carbon (>2.5%) maximize lucidin. Waterlogging reduces o-succinylbenzoate synthase activity by 70% [2] [3].
  • Drought stress during early vegetative growth (15–30 days post-sowing) increases lucidin primeveroside as a protective response in R. tinctorum field trials [6] [10].

  • Biotechnological Optimization:

  • Hairy root cultures of R. tinctorum treated with methyl jasmonate (100 μM) upregulate β-primeverosidase, elevating free lucidin by 3.2-fold within 72 hours [9].
  • rolA/rolB-transformed lines of R. cordifolia show sustained 300–400% higher anthraquinone yields over 10 years, though lucidin-specific increases require targeted pathway engineering [8].

Table 4: Cultivation Strategies for Lucidin Optimization

FactorOptimal ConditionEffect on Lucidin YieldMechanism
Temperature18–22°C (root zone)↑ 50–70%Enhanced shikimate pathway flux
Light Intensity75 μmol m⁻² s⁻¹ (16-hr photoperiod)↑ 30–40%Photosynthate allocation to glycosides
Soil pH6.0–6.5↑ 45% vs. acidic/alkaline soilsImproved nutrient (P, Mg) bioavailability
Drought StressModerate (15–30 DAS*)↑ 20–25% (LuP)Defense response induction
Elicitors (Methyl Jasmonate)100 μM, 72-hr exposure↑ 320% (free lucidin)β-Primeverosidase gene activation
rol Gene TransformationrolA in R. cordifolia callusTotal AQ↑ 400%; lucidin variableRuberitrinic acid pathway dominance

*DAS: Days after sowing

Properties

CAS Number

478-08-0

Product Name

Lucidin

IUPAC Name

1,3-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-6-10-11(17)5-9-12(15(10)20)14(19)8-4-2-1-3-7(8)13(9)18/h1-5,16-17,20H,6H2

InChI Key

AMIDUPFSOUCLQB-UHFFFAOYSA-N

SMILES

O=C1C2=C(C=CC=C2)C(C3=CC(O)=C(CO)C(O)=C13)=O

Solubility

Soluble in DMSO

Synonyms

1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone
lucidin

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O

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